molecular formula C18H18N8O B2959942 2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2200036-15-1

2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

カタログ番号: B2959942
CAS番号: 2200036-15-1
分子量: 362.397
InChIキー: KWOQJXRMVPSDLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic derivative featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:

  • A triazolo[4,3-b]pyridazine moiety fused to an azetidine (4-membered saturated ring) at the 6-position.
  • A methylamino substituent at the 2-position of the pyrido-pyrimidinone scaffold.

特性

IUPAC Name

2-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c1-12-20-21-15-6-7-16(22-26(12)15)24-10-13(11-24)23(2)17-9-18(27)25-8-4-3-5-14(25)19-17/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOQJXRMVPSDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrido[1,2-a]pyrimidin-4-one core
  • Triazolo[4,3-b]pyridazine moiety
  • Azetidine ring linked to a methyl group

The molecular formula is C18H22N6OC_{18}H_{22}N_{6}O, and its molecular weight is approximately 342.41 g/mol. The structural complexity suggests multiple potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Studies have shown that the compound inhibits various kinases involved in cancer progression:

  • It has been reported to inhibit the activity of c-Met kinase , which plays a critical role in cell signaling pathways related to cancer metastasis and proliferation .
  • In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. Specific tests showed effectiveness against Staphylococcus aureus and Escherichia coli .
  • The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest anti-inflammatory potential:

  • The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This activity could position it as a candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : By inhibiting kinases such as c-Met and possibly others like VEGFRs (vascular endothelial growth factor receptors), the compound disrupts signaling pathways essential for tumor growth and angiogenesis .
  • Antimicrobial Mechanism : The interaction with bacterial enzymes may prevent replication and survival of pathogens .

Case Studies

Several studies have explored the pharmacological profiles of similar compounds within the same class:

  • Study on Antitumor Activity : A series of derivatives were synthesized and tested against various cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong antitumor potential .
  • Antimicrobial Evaluation : In a comparative study, derivatives based on the triazolo-pyridazine framework were tested against standard microbial strains. Results indicated that modifications at specific positions enhanced antimicrobial activity significantly .
  • Inflammation Model Studies : Animal models treated with the compound showed reduced inflammation markers compared to control groups, supporting its potential application in inflammatory disorders .

類似化合物との比較

Structural Analogues with Varying Core Scaffolds

(a) Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ) share a pyrimidine core but lack the pyrido[1,2-a]pyrimidinone ring. Instead, they incorporate pyrazole rings, which may reduce planarity and alter π-π stacking interactions compared to the target compound. Isomerization observed in pyrazolo-triazolo-pyrimidines (e.g., compounds 6–9 in ) suggests lower stability than the target’s rigid triazolo-pyridazine system .

(b) Pyrrolo-Thiazolo-Pyrimidine Derivatives

describes 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines , which feature a fused pyrrolo-thiazolo-pyrimidine core. These compounds exhibit bulkier aromatic substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) that increase lipophilicity but may hinder blood-brain barrier penetration compared to the target’s azetidine substituent .

Analogues with Modified Substituents

(a) Piperidine/Piperazine-Substituted Derivatives

lists 4H-pyrido[1,2-a]pyrimidin-4-ones with piperidin-4-yl , 1-methylpiperidin-4-yl , or piperazin-1-yl substituents. For example:

(b) Thiazolidinone-Substituted Analogues

details 2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 361996-23-8). The thiazolidinone group introduces hydrogen-bonding capability and sulfur atoms, which may enhance metal coordination but reduce metabolic stability compared to the target’s triazolo-pyridazine system .

Key Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 4H-pyrido[1,2-a]pyrimidin-4-one Methyl-triazolo-pyridazinyl azetidine ~450 (estimated) High rigidity, moderate lipophilicity
Pyrazolo[3,4-d]pyrimidine () Pyrazolo-pyrimidine p-Tolyl, hydrazine ~250–300 Prone to isomerization
Piperidinyl Analogues () 4H-pyrido[1,2-a]pyrimidin-4-one Piperidin-4-yl, methylpiperidinyl ~400–450 Flexible, improved solubility
Thiazolidinone Analogues () 4H-pyrido[1,2-a]pyrimidin-4-one Thiazolidinone, benzyl(methyl)amino 478.6 Enhanced hydrogen bonding

Research Findings and Implications

  • Stability : The target compound’s triazolo-pyridazine system likely resists isomerization, unlike pyrazolo-triazolo-pyrimidines (), enhancing its pharmacokinetic profile .
  • Binding Affinity : Azetidine’s smaller ring size may improve target engagement compared to bulkier piperidine derivatives () .
  • Solubility: The absence of polar groups (e.g., thiazolidinone in ) suggests moderate aqueous solubility, which could be optimized via prodrug strategies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。